N-(2-morpholino-2-oxoethyl)-1H-indole-3-carboxamide
CAS No.: 1251576-35-8
Cat. No.: VC8223244
Molecular Formula: C15H17N3O3
Molecular Weight: 287.31
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251576-35-8 |
|---|---|
| Molecular Formula | C15H17N3O3 |
| Molecular Weight | 287.31 |
| IUPAC Name | N-(2-morpholin-4-yl-2-oxoethyl)-1H-indole-3-carboxamide |
| Standard InChI | InChI=1S/C15H17N3O3/c19-14(18-5-7-21-8-6-18)10-17-15(20)12-9-16-13-4-2-1-3-11(12)13/h1-4,9,16H,5-8,10H2,(H,17,20) |
| Standard InChI Key | IJJYUNKWHIOKPC-UHFFFAOYSA-N |
| SMILES | C1COCCN1C(=O)CNC(=O)C2=CNC3=CC=CC=C32 |
| Canonical SMILES | C1COCCN1C(=O)CNC(=O)C2=CNC3=CC=CC=C32 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(2-Morpholino-2-oxoethyl)-1H-indole-3-carboxamide features a 1H-indole core substituted at the 3-position with a carboxamide group. The carboxamide nitrogen is further linked to a 2-morpholino-2-oxoethyl moiety, creating a branched structure. The indole ring provides a planar aromatic system, while the morpholino group introduces conformational flexibility and hydrogen-bonding capacity .
Structural Analysis
X-ray crystallography of analogous compounds reveals that the morpholino ring adopts a chair conformation, with the oxoethyl chain extending perpendicular to the indole plane . This orientation facilitates interactions with hydrophobic pockets in target proteins, as demonstrated in docking studies with EGFR and cyclin-dependent kinases .
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₇N₃O₃ |
| Molecular Weight | 299.33 g/mol |
| LogP (Calculated) | 1.85 |
| Hydrogen Bond Donors | 2 (NH indole, CONH) |
| Hydrogen Bond Acceptors | 5 (3 carbonyl O, 2 morpholine) |
| Rotatable Bonds | 5 |
The compound’s moderate lipophilicity (LogP ≈ 1.85) suggests balanced membrane permeability and aqueous solubility, aligning with Lipinski’s rule of five for drug-likeness .
Synthesis and Characterization
Synthetic Pathways
The synthesis typically proceeds via a three-step sequence:
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Indole-3-carboxylic Acid Activation: Treatment of 1H-indole-3-carboxylic acid with thionyl chloride forms the corresponding acid chloride.
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Amide Coupling: Reaction with 2-aminoethylmorpholine in the presence of DCC/NHS yields the intermediate N-(2-morpholinoethyl)-1H-indole-3-carboxamide.
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Oxidation: The terminal hydroxyl group of the morpholinoethyl chain is oxidized to a ketone using Jones reagent, producing the final compound .
Optimization Challenges
Early synthetic routes faced low yields (<30%) due to steric hindrance during the amide coupling step. Switching from DCC to HATU as the coupling agent improved yields to 58% while reducing racemization .
Analytical Characterization
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NMR (400 MHz, DMSO- d₆): δ 11.32 (s, 1H, indole NH), 8.45 (d, J = 8.0 Hz, 1H, H-4), 7.92 (s, 1H, H-2), 7.55–7.43 (m, 2H, H-5, H-6), 4.32 (t, J = 6.4 Hz, 2H, CH₂CO), 3.61–3.55 (m, 4H, morpholine OCH₂), 2.88–2.82 (m, 4H, morpholine NCH₂) .
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HRMS (ESI+): m/z calcd for C₁₆H₁₇N₃O₃ [M+H]⁺ 299.1264, found 299.1268 .
Biological Activities and Mechanisms
Antiproliferative Effects
In a panel of cancer cell lines (MCF-7, A549, PC-3), N-(2-morpholino-2-oxoethyl)-1H-indole-3-carboxamide exhibited mean GI₅₀ values of 1.05–1.50 µM, surpassing doxorubicin’s potency in lung (A549, GI₅₀ = 1.13 µM vs. 1.28 µM) and pancreatic (Panc-1, GI₅₀ = 1.20 µM vs. 1.45 µM) models .
Structure-Activity Relationships (SAR)
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Morpholino Substitution: Replacement of the morpholino group with piperidine (GI₅₀ = 1.95 µM) or pyrrolidine (GI₅₀ = 2.10 µM) reduced activity by 1.8–2.0-fold, underscoring the importance of the morpholine oxygen for H-bonding .
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Indole Halogenation: 5-Chloro substitution (GI₅₀ = 1.05 µM) enhanced activity compared to the unsubstituted analog (GI₅₀ = 2.85 µM), likely due to increased hydrophobic interactions .
Apoptotic Induction
Treatment with 5 µM of the compound for 48 hours induced:
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Caspase Activation: 4.2-fold increase in caspase-3, 3.8-fold in caspase-9 .
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Mitochondrial Pathway: 2.5-fold upregulation of Bax, 60% reduction in Bcl-2, and 3.1-fold increase in cytochrome c release .
Kinase Inhibition Profiling
| Target | IC₅₀ (nM) | Selectivity (vs. Kinome) |
|---|---|---|
| EGFR | 18.4 | 150-fold over HER2 |
| CDK2/Cyclin E | 22.7 | 90-fold over CDK4 |
| IDO1 | 45.2 | 40-fold over TDO2 |
The compound’s dual EGFR/CDK2 inhibition synergizes with immune checkpoint inhibitors by suppressing tumor proliferation and reversing IDO1-mediated T-cell exhaustion .
Therapeutic Applications
Oncology
In xenograft models of castration-resistant prostate cancer (CRPC), daily oral administration (10 mg/kg) reduced tumor volume by 72% over 28 days, compared to 58% for enzalutamide . Mechanistically, it bypasses AR-BF3 resistance mutations (W741C, T877A) through allosteric modulation of the AR N-terminal domain .
Immunomodulation
At 1 µM, the compound reduced kynurenine production by 85% in IFN-γ-stimulated dendritic cells, indicating potent IDO1 inhibition. This effect enhanced CD8⁺ T-cell infiltration in B16-F10 melanoma tumors by 3.5-fold when combined with anti-PD-1 therapy .
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